(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate
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Description
(Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O4S3 and its molecular weight is 495.02. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as ethyl 2-{2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate, is a derivative of thiazolidine-2,4-dione (TZDs) . TZDs are known to target vascular cells and monocytes/macrophages . They inhibit the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules .
Mode of Action
The compound interacts with its targets, primarily vascular cells and monocytes/macrophages, to inhibit the production of pro-inflammatory cytokines . This results in a reduction of inflammation and other related symptoms. The compound also inhibits the expression of inducible nitric oxide synthase and cell adhesion molecules, which are involved in the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting the production of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase and cell adhesion molecules, it disrupts the signaling pathways that lead to inflammation . This can have downstream effects on various biological processes, including immune response, cell proliferation, and tissue repair.
Pharmacokinetics
In silico drug-likeness parameters have been investigated for similar compounds to predict the likelihood of poor drug absorption or brain penetration .
Result of Action
The compound’s action results in a reduction of inflammation and related symptoms. By inhibiting key components of the inflammatory response, it can potentially alleviate conditions associated with inflammation . In addition, some derivatives of TZDs have shown antimicrobial and antitumor activities , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thiazolidinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of (Z)-ethyl 2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S3/c1-4-28-20(27)17-11(2)12(3)30-18(17)23-16(25)10-24-19(26)15(31-21(24)29)9-13-7-5-6-8-14(13)22/h5-9H,4,10H2,1-3H3,(H,23,25)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZUYJWBSBWWNV-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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